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Compound of Interest

1-(4-Chloro-phenyl)-2-pyridin-4-
Compound Name:

YL-ethanone
CAS No.: 58158-45-5

Cat. No.: B1599928

Get Quote

Executive Summary

1-(4-Chlorophenyl)-2-(pyridin-4-yl)ethanone (also known as 2-(4-Pyridyl)-4'-
chloroacetophenone) is a vital heterocyclic building block in medicinal chemistry.[1][2] It serves
as the structural scaffold for a major class of p38 Mitogen-Activated Protein Kinase (MAPK)
inhibitors, most notably the pyridinyl-imidazole class (e.g., SB 203580 analogs).

This guide addresses the compound's structural duality, rigorous synthetic protocols, and its
downstream utility in synthesizing anti-inflammatory and antineoplastic agents.

Chemical Identity & Structural Analysis
Nomenclature & Isomerism

A critical ambiguity exists in commercial databases regarding the naming of pyridyl-ethanones.
Researchers must distinguish between two regioisomers based on the position of the carbonyl

group.
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Feature Target Compound Common Isomer (Reverse)

1-(4-Chlorophenyl)-2-(pyridin- 2-(4-Chlorophenyl)-1-(pyridin-

IUPAC Name
4-yl)ethanone 4-yl)ethanone
Structure 4-Cl-Ph—-C(=0)-CH2-Py(4) 4-Cl-Ph—CH2—C(=0)-Py(4)
Key Moiety 4-Chlorobenzoyl group Isonicotinoyl group
Application p38 MAPK Inhibitor Precursor General Heterocycle Synthesis
Verify specific vendor listings
CAS (Often confused with 16273- 16273-84-0

84-0)

Note: For drug discovery applications targeting the "SB 203580" scaffold, the Target Compound
(Ketone attached to the Chlorophenyl ring) is the required intermediate.

Physicochemical Properties

e Molecular Formula: C13H10CINO[1][2]

Molecular Weight: 231.68 g/mol [2]

Appearance: Off-white to pale yellow solid[1][2]

Solubility: Soluble in DMSO, DCM, Ethyl Acetate; sparingly soluble in water.

Melting Point: Typically 108-112 °C (varies by purity/polymorph).[2]

Synthetic Pathways

The synthesis of 1-(4-chlorophenyl)-2-(pyridin-4-yl)ethanone relies on the nucleophilic
substitution of a 4-chlorobenzoic acid derivative by a lithiated 4-picoline species.[1][2] This
method is preferred over Friedel-Crafts acylation due to the deactivating nature of the pyridine

ring.[1]

Protocol: Anionic Condensation (The LHMDS Route)

This is the industry-standard approach for high yield and regioselectivity.

© 2026 BenchChem. All rights reserved. 2/7 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/12925561
https://www.bldpharm.com/products/51639-48-6.html
https://www.bldpharm.com/products/51639-48-6.html
https://pubchem.ncbi.nlm.nih.gov/compound/12925561
https://www.bldpharm.com/products/51639-48-6.html
https://www.bldpharm.com/products/51639-48-6.html
https://pubchem.ncbi.nlm.nih.gov/compound/12925561
https://www.bldpharm.com/products/51639-48-6.html
https://pubchem.ncbi.nlm.nih.gov/compound/12925561
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1599928?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Reagents:

Substrate A: 4-Picoline (4-Methylpyridine)[1][2][3]

Substrate B: Methyl 4-chlorobenzoate (or Ethyl 4-chlorobenzoate)[1][2]

Base: Lithium Hexamethyldisilazide (LIHMDS) or NaHMDS (1.0 M in THF)[2]

Solvent: Anhydrous Tetrahydrofuran (THF)[2]
Step-by-Step Methodology:

 Inert Atmosphere: Flame-dry a 3-neck round-bottom flask and purge with Nitrogen (Nz) or
Argon.[1][2]

o Deprotonation: Charge the flask with anhydrous THF and 4-Picoline (1.0 equiv). Cool to -78
°C.[1][Z]

e Anion Formation: Dropwise add LIHMDS (1.1 equiv) over 20 minutes. The solution will turn
deep orange/red, indicating the formation of the 4-picolyl anion. Stir for 30—45 minutes at -78
°C.

o Condensation: Dissolve Methyl 4-chlorobenzoate (1.0 equiv) in a minimal amount of THF.
Add this solution dropwise to the anion mixture.

e Reaction: Allow the mixture to warm slowly to O °C over 2 hours. The color may shift to dark
brown.

e Quench: Quench the reaction with saturated aqueous Ammonium Chloride (NH4Cl).

o Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over
Na=S04, and concentrate in vacuo.

 Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography
(SiO2; Gradient: 20% — 50% EtOAc in Hexanes).

Synthesis Visualization
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Caption: Figure 1.[1][2] Convergent synthesis via lithiated picoline condensation.

Pharmaceutical Application: p38 MAPK Inhibitors[2]
[6][7]

This ethanone is the "backbone” for synthesizing 4,5-diaryl imidazoles, a scaffold exemplified
by SB 203580 and SB 202190. These compounds inhibit p38 MAPK, a pathway regulating the
production of pro-inflammatory cytokines (TNF-a, IL-1[3).[4]

Downstream Chemistry: The Imidazole Cyclization

To convert the ethanone into a bioactive inhibitor, the methylene group is functionalized and
cyclized.

Workflow:

» Nitrosation: The ethanone is treated with sodium nitrite (NaNO2) in acetic acid to form the
alpha-oximino ketone.

o Cyclization: The oximino ketone is condensed with an aldehyde (e.qg., 4-fluorobenzaldehyde)
and Ammonium Acetate (NH4OAC) in refluxing acetic acid.

e Result: Formation of the trisubstituted imidazole core.

Mechanism of Action (MoA) Diagram
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Caption: Figure 2.[1][2][5] Biological intervention point of drugs derived from the ethanone
intermediate.

Safety & Handling (MSDS Highlights)
¢ Hazards: Irritant to eyes, respiratory system, and skin.

o Storage: Store under inert gas (Argon) at 2—8 °C. The methylene protons are acidic; avoid
exposure to strong bases unless intended.

 Stability: Stable under normal conditions but may darken upon exposure to light and air
(oxidation of the methylene bridge).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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